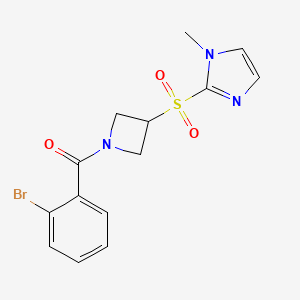

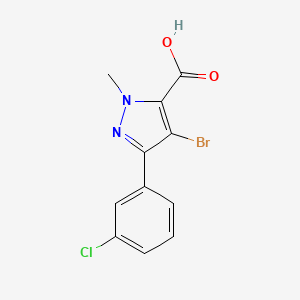

(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications, including biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Bromophenol Derivatives

Bromophenol derivatives have been extensively studied for their biological activities, including their role as carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes involved in pH regulation and are targets for therapeutic intervention in various diseases. For instance, novel bromophenol derivatives have shown strong inhibitory activity against carbonic anhydrase I and II isozymes, indicating potential therapeutic applications (Akbaba et al., 2013). Moreover, bromophenols isolated from marine red algae have exhibited potent antioxidant activities, suggesting their use in preventing oxidative stress-related diseases (Li et al., 2011).

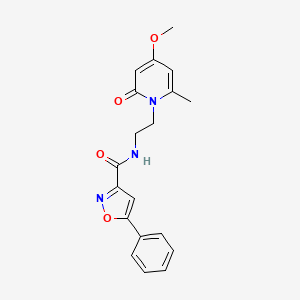

Imidazole Derivatives

Imidazole derivatives are recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and catalytic activities. For example, imidazole-based zwitterions have been utilized as efficient organocatalysts for regioselective ring-opening of aziridines, demonstrating their applicability in synthetic chemistry (Ghosal et al., 2016).

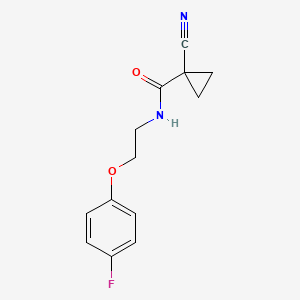

Azetidinone Compounds

Azetidinone compounds, including those derived from apremilast, have been studied for their biological and pharmacological potencies. The design of 2-azetidinone scaffolds has attracted interest due to their potential in medicinal chemistry. These compounds have been explored for various biological activities, highlighting the versatility of the azetidinone structure in drug development (Jagannadham et al., 2019).

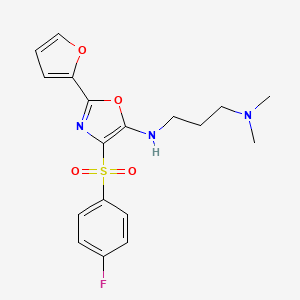

Mecanismo De Acción

Target of action

Imidazole-containing compounds, such as this one, are known to interact with a variety of biological targets. They are key components in many functional molecules used in a variety of everyday applications .

Biochemical pathways

Imidazole-containing compounds can affect a variety of biochemical pathways, depending on their specific targets. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of action

The molecular and cellular effects would depend on the specific targets and pathways affected. Given the wide range of activities associated with imidazole-containing compounds, the effects could be quite diverse .

Action environment

Environmental factors such as pH and temperature can influence the stability and efficacy of imidazole-containing compounds. Their amphoteric nature (showing both acidic and basic properties) could also influence their interactions with the biological environment .

Propiedades

IUPAC Name |

(2-bromophenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O3S/c1-17-7-6-16-14(17)22(20,21)10-8-18(9-10)13(19)11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVYRHKSPJJHHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)

![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)

![(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617110.png)

![Pyrazolo[1,5-a]pyrazine-4-carboximidamide](/img/structure/B2617121.png)